2-(2-Fluorophenyl)-1-iodopropan-2-ol
Description
2-(2-Fluorophenyl)-1-iodopropan-2-ol is a halogenated secondary alcohol characterized by a fluorinated aromatic ring and an iodine substituent on the propanol backbone. Its molecular formula is C₉H₁₀FIO, with a molecular weight of 296.08 g/mol. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for fluorinated pharmaceuticals or iodinated probes.
Properties
Molecular Formula |
C9H10FIO |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1-iodopropan-2-ol |
InChI |
InChI=1S/C9H10FIO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6H2,1H3 |
InChI Key |
JTUFPZAHFRHBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)(C1=CC=CC=C1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-iodopropan-2-ol typically involves the introduction of the fluorine and iodine atoms onto the phenyl ring through a series of organic reactions. One common method involves the use of a fluorinated benzene derivative, which undergoes iodination under specific conditions to introduce the iodine atom. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-iodopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a fluorinated phenyl derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)-1-iodopropanone.
Reduction: Formation of 2-(2-Fluorophenyl)propan-2-ol.
Substitution: Formation of 2-(2-Fluorophenyl)-1-azidopropan-2-ol or 2-(2-Fluorophenyl)-1-cyanopropan-2-ol.
Scientific Research Applications
2-(2-Fluorophenyl)-1-iodopropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-iodopropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The iodine atom can also play a role in facilitating the compound’s reactivity and stability .
Comparison with Similar Compounds
Key Differences :
- Substituents : Contains additional 4-iodobenzyl and triazole groups, increasing molecular complexity (C₁₉H₁₉F₂IN₄O vs. C₉H₁₀FIO) .
- Synthesis : Zhang (2001) describes methods for similar iodinated compounds, emphasizing coupling reactions with iodobenzyl halides .
| Property | This compound | (2RS)-2-(2,4-Difluorophenyl)-...propan-2-ol |
|---|---|---|
| Molecular Formula | C₉H₁₀FIO | C₁₉H₁₉F₂IN₄O |
| Molecular Weight (g/mol) | 296.08 | 524.18 |
| Key Functional Groups | Fluorophenyl, Iodo-propanol | Difluorophenyl, Triazole, Iodobenzyl |
Functional Group Analog: 1-Amino-2,3-diphenylpropan-2-ol
Key Differences :
- Substituents: Replaces iodine with an amino group and adds a second phenyl ring (C₁₅H₁₇NO vs. C₉H₁₀FIO) .
- Reactivity: The amino group enables nucleophilic reactions, contrasting with the iodine atom’s role in electrophilic substitutions.
- Applications: Amino-propanols are intermediates in β-blocker synthesis (e.g., propranolol), whereas iodinated analogs may serve as radiolabels or cross-coupling precursors .
| Property | This compound | 1-Amino-2,3-diphenylpropan-2-ol |
|---|---|---|
| Halogen Presence | Iodine, Fluorine | None |
| Potential Applications | Radiolabeling, Fluorinated APIs | β-Blocker intermediates |
Halogenated Phosphonofluoridates
Compounds like 2-Ethylhexyl methylphosphonofluoridate (C₉H₂₀FO₂P) and 2-Methylcyclopentyl methylphosphonofluoridate (C₇H₁₄FO₂P) share fluorine but differ in backbone and reactivity .
- Electronic Effects: Phosphonofluoridates exhibit P-F bonds with high polarity, unlike the C-I bond in the target compound.
- Stability: Iodine’s larger atomic radius may reduce thermal stability compared to compact phosphonofluoridates.
Research Findings and Data Gaps
- Synthetic Routes: The Chinese patent CN1292378A outlines iodobenzyl coupling methods applicable to iodopropanol derivatives, but direct protocols for this compound are unspecified.
- Analytical Characterization : Studies by Sun (2010) and Wen (2007) emphasize HPLC and mass spectrometry for halogenated compounds, which could be adapted for purity analysis .
- Stability Data: No direct data on the compound’s shelf life or degradation pathways were found. Phosphonofluoridates suggest fluorine’s stability under acidic conditions, but iodine’s lability may necessitate inert storage.
Biological Activity
2-(2-Fluorophenyl)-1-iodopropan-2-ol is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C10H12FIO
- Molecular Weight: 290.1 g/mol
- IUPAC Name: this compound
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of various signaling pathways.
In Vitro Studies:
- Cell Lines Tested: The compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
- IC50 Values: The half-maximal inhibitory concentration (IC50) values for various derivatives have been reported, with some showing enhanced potency compared to parent compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 15.5 |
| This compound | MCF-7 | 22.3 |
The above table illustrates the efficacy of this compound against selected cancer cell lines, indicating its potential as a therapeutic agent.
The biological activity of this compound is attributed to several mechanisms:
-
Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Caspase Activation: It has been shown to activate caspases, which are crucial for the execution phase of apoptosis.
- Mitochondrial Pathway: The release of cytochrome c from mitochondria has been observed, further supporting its role in apoptosis induction.
- Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Inhibition of Migration: Studies indicate that it suppresses the migration of tumor cells, which is vital for metastasis prevention.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
-
Study on HepG2 Cells:
- Researchers found that treatment with the compound resulted in a significant reduction in cell viability compared to controls.
- Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
-
Combination Therapy:
- In combination with established chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall anticancer efficacy.
-
Animal Models:
- In vivo studies using xenograft models have shown that administration of the compound significantly reduces tumor size compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
